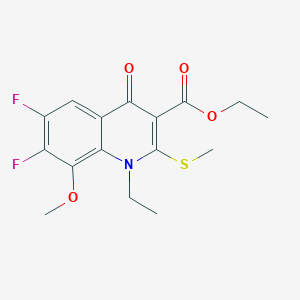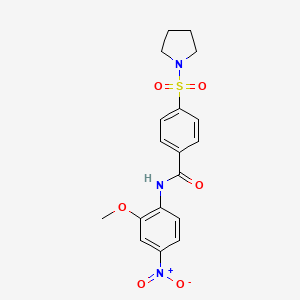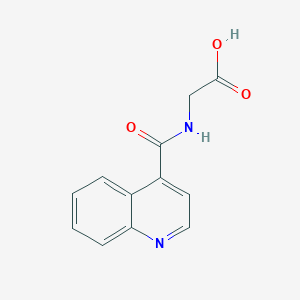
2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes known as kinases that are involved in the growth and spread of cancer cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A series of N-substituted derivatives of acetamide and oxadiazole, including compounds related to the mentioned structure, have been designed and synthesized. These compounds were evaluated for their antibacterial and anti-enzymatic potential, demonstrating varying degrees of activity against gram-negative and gram-positive bacteria. The structural elucidation of these molecules utilized spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C NMR, contributing to the understanding of their chemical properties (Nafeesa et al., 2017).
Antimicrobial Activity
- Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and their antibacterial potentials evaluated. These compounds, related to the one , showed moderate inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This research suggests the potential of these compounds in developing new antibacterial agents (Iqbal et al., 2017).
Anticandidal and Cytotoxic Properties
- Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were synthesized and screened for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrated more effectiveness against fungi than bacteria, with specific derivatives showing significant anticandidal activity. This highlights the importance of chemical structure modifications in enhancing biological activity and provides a basis for further development of antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Heterocyclic Synthesis and Anticonvulsant Activity
- Synthesis of various heterocyclic compounds incorporating a sulfonamide moiety, aimed at exploring their potential as anticonvulsant agents, has been reported. This research demonstrates the versatility of the acetamide backbone in synthesizing diverse bioactive molecules and the potential for developing new therapeutic agents (Farag et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-14-3-5-15(6-4-14)23-12-16(22)20-10-13-2-1-8-21(11-13)17-19-7-9-24-17/h3-7,9,13H,1-2,8,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYZRDIOPBYNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)


![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)





![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)